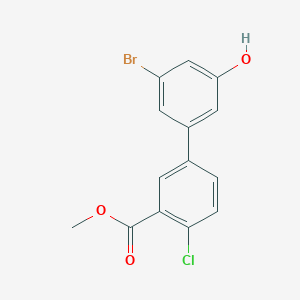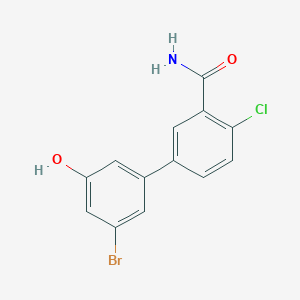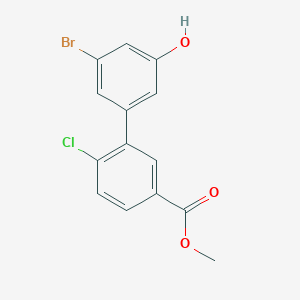
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% (3-B5C3MCP) is a phenolic compound that has been used in numerous scientific research applications. It is a white crystalline solid with a molecular weight of 333.4 g/mol and a melting point of 131°C. This compound has been widely used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has been used in numerous scientific research applications. It has been used in the synthesis of other compounds, such as 2-bromo-4-chloro-3-methoxycarbonylphenol and 4-chloro-3-methoxycarbonyl-2-nitrophenol. It has also been used in the study of biochemical and physiological effects. For example, it has been used in the study of the effects of various compounds on the activity of enzymes.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to enzymes in the body, which in turn affects the activity of the enzymes. This binding can either activate or inhibit the enzymes, depending on the concentration of the compound.
Biochemical and Physiological Effects
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase. It has also been found to have an antioxidant effect, as well as an anti-inflammatory effect. Additionally, it has been found to have an antibacterial effect against certain bacteria, such as Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, it can be used in a wide range of concentrations, which allows for more precise measurements. However, one limitation is that the compound can be toxic at higher concentrations, and can cause irritation to the skin and eyes.
Zukünftige Richtungen
There are numerous possible future directions for 3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%. One possibility is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done on the mechanism of action of the compound, as well as its potential applications in drug development. Another possibility is to study the potential environmental effects of the compound, as well as its potential use in industrial applications. Finally, further research could be done on the synthesis of other compounds using 3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% as a starting material.
Synthesemethoden
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenol with bromine in the presence of a base, such as sodium hydroxide. This reaction yields 3-bromo-4-chloro-3-methoxycarbonylphenol. The second step involves the reaction of 3-bromo-4-chloro-3-methoxycarbonylphenol with phenol in the presence of a base, such as sodium hydroxide. This reaction yields 3-bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
methyl 5-(3-bromo-5-hydroxyphenyl)-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c1-19-14(18)12-6-8(2-3-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWVCWBQUPUIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686478 |
Source


|
| Record name | Methyl 3'-bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261926-04-8 |
Source


|
| Record name | Methyl 3'-bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)



![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)




